S-(2-Chloro-4-nitrophenyl)glutathione
Description
Significance of Glutathione (B108866) (GSH) in Cellular Metabolism and Biotransformation
Glutathione (γ-L-Glutamyl-L-cysteinylglycine), abbreviated as GSH, is the most abundant non-protein thiol in mammalian cells and plays a myriad of crucial roles in cellular homeostasis. nih.govresearchgate.net Its significance extends far beyond being a simple building block for proteins. GSH is a potent antioxidant, directly scavenging reactive oxygen species (ROS) and participating in the regeneration of other antioxidants like vitamins C and E. researchgate.net This protective function is vital for mitigating oxidative stress, a condition implicated in aging and numerous diseases. nih.gov
Furthermore, GSH is a key player in biotransformation, the process by which the body modifies and eliminates foreign substances. nih.gov It serves as a nucleophilic co-substrate in conjugation reactions, a critical step in the detoxification of a vast range of electrophilic compounds, including environmental pollutants, carcinogens, and drugs. nih.gov The availability of GSH within the cell is therefore a crucial determinant of its capacity to withstand chemical insults. nih.gov Depletion of cellular GSH can lead to increased susceptibility to toxic damage and oxidative stress. nih.gov
Overview of Glutathione S-Transferases (GSTs) as Phase II Biotransformation Enzymes
The conjugation of glutathione with xenobiotics is primarily catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). nih.govsigmaaldrich.com These enzymes are major components of the Phase II detoxification pathway, which follows the initial modifications of xenobiotics by Phase I enzymes (such as cytochrome P450s). nih.gov The primary function of GSTs is to catalyze the nucleophilic attack of the sulfur atom of GSH on the electrophilic center of a substrate, forming a stable glutathione S-conjugate. sigmaaldrich.com This reaction effectively neutralizes the reactivity of the electrophile and increases its water solubility, earmarking it for subsequent elimination from the cell and the body. sigmaaldrich.com
GSTs are a diverse group of proteins, classified into several classes based on their structure and substrate specificity. nih.gov This diversity allows them to process a wide array of structurally different xenobiotics. The catalytic mechanism of GSTs involves the activation of the thiol group of GSH, making it a more potent nucleophile for attacking the electrophilic substrate. sigmaaldrich.com
S-(2-Chloro-4-nitrophenyl)glutathione as a Representative and Model Conjugate in Research
This compound is the product of the enzymatic conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with glutathione. researchgate.netnih.gov CDNB is widely recognized as a "universal" or model substrate for most GST isoenzymes, exhibiting high reactivity and allowing for a convenient spectrophotometric assay of GST activity. sigmaaldrich.comfrontiersin.org Consequently, its conjugate, this compound, has become a cornerstone in the study of glutathione S-conjugation and the subsequent metabolic fate of these conjugates.
The formation of this compound is a classic example of a GST-catalyzed detoxification reaction. nih.gov Once formed, this conjugate serves as a substrate for further metabolic processing and transport. Research utilizing this model conjugate has been instrumental in elucidating the mechanisms of the mercapturic acid pathway, the primary route for the elimination of glutathione S-conjugates. This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate.
Furthermore, this compound and its close structural analog, S-(2,4-dinitrophenyl)glutathione (DNPSG), have been extensively used to investigate the transport of glutathione S-conjugates out of the cell. This transport is an active, ATP-dependent process mediated by specific transmembrane proteins, such as the Multidrug Resistance-Associated Proteins (MRPs). nih.govnih.gov Studies on the transport kinetics of these model conjugates have provided crucial data on the affinity (Km) and maximum velocity (Vmax) of these transporters, as well as their substrate specificity and inhibition characteristics.
Detailed Research Findings: Transport Kinetics of a Model Glutathione S-Conjugate
The ATP-dependent transport of DNPSG has been characterized in canalicular plasma membrane vesicles from rat liver. This transport system is crucial for the biliary excretion of xenobiotic conjugates.
| Parameter | Value | Reference |
| Apparent Km for DNPSG | 71 µM | nih.gov |
| Vmax for DNPSG Transport | 0.34 nmol·min-1·mg of protein-1 | nih.gov |
Table 1: Kinetic Parameters of ATP-Dependent S-(2,4-dinitrophenyl)glutathione (DNPSG) Transport in Rat Liver Canalicular Membrane Vesicles
Further studies have revealed that this transport is a competitive process, with other glutathione S-conjugates and even some unconjugated compounds acting as inhibitors.
| Inhibitor | Inhibition Constant (Ki) | Reference |
| S-hexylglutathione | 66 µM | nih.gov |
| S-(4-azidophenacyl)glutathione | 56 µM | nih.gov |
| Glutathione disulfide | 0.44 mM | nih.gov |
| Taurocholate (a bile acid) | 0.61 mM | nih.gov |
| α-naphthyl-β-D-glucuronide | 0.42 mM | nih.gov |
Table 2: Competitive Inhibition of ATP-Dependent S-(2,4-dinitrophenyl)glutathione (DNPSG) Transport
These data highlight the specificity of the transport system and its ability to handle a range of structurally diverse molecules. The use of model conjugates like this compound and DNPSG continues to be invaluable for dissecting the intricate processes of xenobiotic detoxification and elimination.
Structure
2D Structure
Properties
CAS No. |
305-60-2 |
|---|---|
Molecular Formula |
C16H19ClN4O8S |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-chloro-4-nitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19ClN4O8S/c17-9-5-8(21(28)29)1-3-12(9)30-7-11(15(25)19-6-14(23)24)20-13(22)4-2-10(18)16(26)27/h1,3,5,10-11H,2,4,6-7,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t10-,11-/m0/s1 |
InChI Key |
OZBMWBFIPDPGSP-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |
Synonyms |
S-(2-chloro-4-nitrophenyl)glutathione |
Origin of Product |
United States |
Enzymatic Formation and Biosynthesis of S 2 Chloro 4 Nitrophenyl Glutathione
Glutathione (B108866) S-Transferase (GST)-Catalyzed Conjugation
The conjugation of glutathione with 1,2-dichloro-4-nitrobenzene is a phase II detoxification reaction catalyzed by glutathione S-transferases. nih.gov While this reaction can occur non-enzymatically, the rate is significantly lower than the enzyme-catalyzed reaction. GSTs increase the rate of conjugation by binding both substrates in close proximity within their active site and by activating the glutathione molecule.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The chemical mechanism underlying the GST-catalyzed formation of S-(2-Chloro-4-nitrophenyl)glutathione is a nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. rjpbcs.comabo.finih.gov
The key nucleophile in this reaction is the thiolate anion (GS⁻) of glutathione. nih.govnih.gov The active site of the GST enzyme facilitates the deprotonation of the thiol group of the cysteine residue within glutathione, lowering its pKa and increasing the concentration of the more reactive thiolate form. nih.gov This potent nucleophile then attacks one of the electron-deficient carbon atoms of the 1,2-dichloro-4-nitrobenzene ring.
The presence of the strongly electron-withdrawing nitro group (-NO₂) on the benzene (B151609) ring of 1,2-dichloro-4-nitrobenzene makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. rjpbcs.comabo.finih.gov This electron deficiency, or electrophilicity, is crucial for the SNAr mechanism to occur. The nitro group helps to stabilize the negative charge of the intermediate complex (Meisenheimer complex) formed during the reaction. nih.gov
Substrate Specificity of GST Isoforms in Conjugate Formation
Different isoforms of glutathione S-transferases exhibit varying catalytic efficiencies and substrate specificities. The Alpha and Mu classes of GSTs are known to be particularly active in the conjugation of 1,2-dichloro-4-nitrobenzene.
Members of the Alpha class of GSTs, such as GSTA1-1, are known to catalyze the conjugation of glutathione with DCNB. The specific activity of GSTA isoforms towards DCNB is a key factor in the detoxification of this compound in tissues where these enzymes are highly expressed, such as the liver.
The Mu class of GSTs, including the well-studied GSTM1-1 isoform, also plays a significant role in the metabolism of 1,2-dichloro-4-nitrobenzene. nih.gov Studies have shown that the absence of functional GSTM1 enzyme, due to a common genetic polymorphism in humans, can lead to a reduced capacity to detoxify DCNB. nih.gov This highlights the importance of the Mu-class GSTs in protecting against the potential toxicity of this compound.
The following table provides a summary of kinetic parameters for human GSTA1-1 and GSTM1-1 with a model substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), which is structurally similar to DCNB and commonly used to assess GST activity.
| GST Isoform | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| hGSTA1-1 | CDNB | 27 | 55 | 2000 |
| hGSTM1-1 | CDNB | 63 | 353 | 6000 |
Data presented is for the substrate 1-chloro-2,4-dinitrobenzene (CDNB) as a representative electrophilic substrate for GSTs. Kinetic parameters for 1,2-dichloro-4-nitrobenzene may vary.
Pi-Class GSTs (GSTP)
Pi-class Glutathione S-transferases (GSTP) are known to be involved in the detoxification of a wide array of xenobiotics. While the universal GST substrate 1-chloro-2,4-dinitrobenzene (CDNB) is often used to assess general GST activity, DCNB is also recognized as a substrate for multiple GST isoforms, including the Pi class researchgate.net. Studies have shown that GSTP1, the primary member of this class, contributes to the metabolism of chloronitrobenzene compounds. However, the specific activity and kinetic parameters can be lower compared to other GST classes, such as the Mu class, for this particular substrate. The enzymatic action of GSTP facilitates the nucleophilic attack of the glutathione thiolate on the electron-deficient aromatic ring of DCNB, leading to the formation of the this compound conjugate.
Tau-Class GSTs (GSTU)
In plants and insects, Tau-class GSTs (GSTU) are a major and diverse group involved in detoxification and stress response. Similar to the Theta class, a Tau-class GST from the migratory locust (LmGSTu1) was found to have detectable activity with DCNB plos.org. Plant GSTUs are particularly known for their role in herbicide detoxification. While they are structurally and functionally capable of catalyzing the conjugation of glutathione to various electrophilic substrates, specific kinetic data for the reaction with DCNB are not extensively documented. The existing evidence indicates that GSTUs can contribute to the biosynthesis of this compound, particularly in invertebrates and plants.
Epsilon-Class GSTs (GSTE)
The Epsilon class of GSTs is predominantly found in insects and is well-known for its significant role in insecticide resistance. These enzymes are particularly efficient at metabolizing organochlorine insecticides such as DDT. However, based on the available scientific literature, there is limited evidence to suggest that Epsilon-class GSTs exhibit significant catalytic activity towards 1,2-dichloro-4-nitrobenzene to form this compound. Their substrate specificity appears to be more directed towards other types of xenobiotic compounds.
Zeta-Class GSTs (GSTZ)
Zeta-class GSTs (GSTZ) have a distinct catalytic function compared to other GSTs, including maleylacetoacetate isomerase activity in the tyrosine degradation pathway. Their role in the detoxification of common xenobiotic substrates is generally considered to be limited. Current research has not established a significant role for Zeta-class GSTs in the conjugation of glutathione with DCNB. Therefore, their contribution to the enzymatic formation of this compound is not well-documented.
Table 1: Summary of GST Class Activity with 1,2-dichloro-4-nitrobenzene (DCNB)
| GST Class | Documented Activity with DCNB | Organism(s) Studied | Notes |
| Pi (GSTP) | Yes | General, multiple species | Contributes to DCNB metabolism, though may not be the primary class. |
| Theta (GSTT) | Detectable | Locusta migratoria (locust) | Considered a minor substrate for this class. plos.org |
| Tau (GSTU) | Detectable | Locusta migratoria (locust) | Can contribute to DCNB conjugation, especially in insects/plants. plos.org |
| Epsilon (GSTE) | Not significantly documented | - | Primarily involved in insecticide metabolism. |
| Zeta (GSTZ) | Not significantly documented | - | Limited role in general xenobiotic detoxification. |
Enzyme Kinetics of this compound Formation
The kinetics of GST-catalyzed reactions are fundamental to understanding the efficiency and mechanism of detoxification. These enzymes significantly accelerate the rate of glutathione conjugation, which otherwise occurs very slowly.
Steady-State Random Kinetic Mechanisms
Extensive kinetic studies of various GSTs have consistently shown that they follow a steady-state random sequential kinetic mechanism . nih.gov This mechanism is characterized by the independent binding of the two substrates, glutathione (GSH) and the electrophilic substrate (e.g., DCNB), to the enzyme's active site.
The key features of this mechanism are:
Random Binding: There is no compulsory order of substrate binding. Either GSH can bind first to form an Enzyme-GSH complex, or DCNB can bind first to form an Enzyme-DCNB complex.
Ternary Complex Formation: Following the binding of the first substrate, the second substrate binds to form a ternary complex (Enzyme-GSH-DCNB).
Catalysis: The chemical reaction, the nucleophilic attack of the glutathione thiolate on DCNB, occurs within this ternary complex.
Product Release: The products, this compound and HCl, are then released, regenerating the free enzyme.
Ordered Sequential Pathways
In enzyme kinetics, an ordered sequential mechanism dictates that substrates must bind to the enzyme in a specific, defined order to form a ternary complex before any products are released. nih.govjackwestin.comaklectures.com For Glutathione S-transferases, early kinetic studies suggested a possible ordered sequential mechanism, particularly under physiological conditions where glutathione concentrations are high. nih.gov In this scenario, glutathione (GSH) would be the first substrate to bind to the enzyme, followed by the electrophilic substrate (e.g., 2-chloro-4-nitrobenzene). nih.govmdpi.com Product release would also follow a specific order. researchgate.net While this model has been considered, further research has shown that the kinetic mechanism of GSTs is more accurately described as a random sequential process. nih.govmdpi.com However, due to the high intracellular concentration of GSH, the pathway where GSH binds first is kinetically preferred and predominates in a biological context, making the reaction function in a manner that is practically ordered. nih.gov
Ping-Pong Mechanisms
A ping-pong, or double-displacement, mechanism is characterized by the binding of the first substrate and the release of the first product before the second substrate binds. nih.govjackwestin.comaklectures.com This process involves the enzyme being temporarily modified into an intermediate form. jackwestin.comaklectures.com Extensive kinetic analyses of various Glutathione S-transferases have been performed to determine their reaction pathway. These studies have conclusively ruled out a ping-pong mechanism for this enzyme family. nih.gov The formation of a ternary complex, containing the enzyme and both substrates (glutathione and the electrophilic compound), is a necessary step in the catalytic cycle, which is inconsistent with a ping-pong pathway. aklectures.com
Active Site Characterization and Functional Residues
The catalytic function of GSTs is dictated by the specific architecture of their active site. This site is a pocket composed of two distinct but adjacent subsites: the G-site, which binds glutathione, and the H-site, which accommodates the hydrophobic electrophilic substrate. nih.govresearchgate.net
Glutathione-Binding Site (G-site) Interactions
The G-site is a highly conserved region within the N-terminal domain of the GST protein that ensures high specificity for its substrate, glutathione. nih.gov The binding and activation of GSH are facilitated by a network of specific interactions with key amino acid residues. A conserved tyrosine residue near the N-terminus (Tyr6 in some GSTs) plays a critical role by forming a hydrogen bond with the glutamyl portion of GSH, which helps to stabilize the reactive thiolate anion (GS⁻) of glutathione. researchgate.net
Other residues also form a complex hydrogen bond network to precisely orient the GSH molecule. Studies on a Delta class GST identified several residues, including Ile-52, Glu-64, Ser-65, and Arg-66, that directly interact with glutathione. nih.gov For instance, a positively charged arginine residue often interacts with the glutamyl α-carboxylate of glutathione, influencing the ionization of the thiol group, a crucial step for catalysis. nih.gov The region interacting with the glycine (B1666218) moiety of GSH can involve a network of residues such as His38, Asn47, and His50, which contribute to both binding and catalysis. nih.gov
Hydrophobic Substrate-Binding Site (H-site) Interactions
Adjacent to the G-site is the H-site, located primarily in the more variable C-terminal domain. nih.govresearchgate.net This site is responsible for binding the electrophilic co-substrate, such as 2-chloro-4-nitrobenzene. Unlike the highly conserved G-site, the H-site exhibits significant structural diversity across different GST classes, which accounts for the broad and overlapping substrate specificity of the enzyme family. nih.govresearchgate.net The H-site is predominantly lined with hydrophobic amino acid residues that bind the nonpolar regions of xenobiotic substrates. The structure of this site determines the enzyme's selectivity for different electrophilic compounds. researchgate.net The proximity of the H-site to the G-site allows the activated thiolate of glutathione to efficiently attack the bound electrophile, completing the conjugation reaction.
Influence of Active Site Residues on Catalytic Efficiency
The catalytic efficiency of GSTs is profoundly influenced by the specific amino acid residues within the active site. Site-directed mutagenesis studies, where specific residues are replaced with others, have provided detailed insights into their functional roles.
Similarly, residues in the H-site are critical for determining substrate specificity and catalytic rate (kcat). A study involving human GST P1-1 demonstrated that a single mutation in the active site (Y109H) resulted in a 34-fold increase in the kcat for the substrate CuOOH, dramatically enhancing catalytic efficiency. mdpi.com
The following tables present data from site-directed mutagenesis studies on GSTs, illustrating the impact of specific active site residues on catalytic parameters.
Table 1: Kinetic Parameters of Wild-Type and G-Site Mutants of AdGST D3-3 Data derived from a study on a Delta class GST from Anopheles dirus, showing the effect of alanine substitutions on residues that interact with glutathione.
| Enzyme Variant | kcat (s⁻¹) | KmGSH (mM) | kcat/KmGSH (s⁻¹mM⁻¹) |
| Wild-Type | 18.5 ± 0.5 | 0.09 ± 0.01 | 205.6 |
| I52A | 2.5 ± 0.1 | 0.21 ± 0.02 | 11.9 |
| S65A | 12.0 ± 0.9 | 0.31 ± 0.03 | 38.7 |
| R66A | 0.2 ± 0.01 | 0.65 ± 0.05 | 0.3 |
| M101A | 10.2 ± 0.4 | 0.25 ± 0.02 | 40.8 |
Table 2: Steady-State Kinetic Parameters for Wild-Type and Mutant Human GST P1-1 with CuOOH Data illustrating how active site mutations can significantly alter catalytic turnover (kcat) and efficiency.
| Enzyme Variant | kcat (min⁻¹) | KmCuOOH (mM) | kcat/Km (min⁻¹mM⁻¹) |
| Wild-Type | 1.7 ± 0.2 | 0.8 ± 0.2 | 2.1 |
| Y109H | 58 ± 4 | 2.3 ± 0.5 | 25 |
| V2 Mutant | 97 ± 3 | 2.9 ± 0.4 | 33 |
Metabolic Fate and Further Biotransformation of S 2 Chloro 4 Nitrophenyl Glutathione
The Mercapturic Acid Pathway: Sequential Enzymatic Processing
The mercapturic acid pathway is a major route for the biotransformation of glutathione (B108866) S-conjugates. h-its.org This multi-step process involves the sequential enzymatic cleavage of the glutathione molecule, which is comprised of three amino acids: glutamate (B1630785), cysteine, and glycine (B1666218). The initial formation of S-(2-Chloro-4-nitrophenyl)glutathione occurs through the conjugation of 1,2-dichloro-4-nitrobenzene with reduced glutathione. h-its.org Following its formation, this compound undergoes further processing, primarily in the liver and kidneys, where the enzymes responsible for the mercapturic acid pathway are abundant. nih.govnih.gov
The first and rate-limiting step in the extracellular catabolism of this compound is the hydrolysis of the γ-glutamyl bond, a reaction catalyzed by the enzyme gamma-glutamyltransferase (GGT). nih.govncats.io GGT is a membrane-bound enzyme, predominantly located on the apical surface of epithelial cells in tissues such as the kidney tubules, bile duct, and pancreas. nih.gov
GGT specifically targets the gamma-peptide bond between the glutamate and cysteine residues of the glutathione conjugate. ncats.io The catalytic mechanism of GGT involves the transfer of the γ-glutamyl moiety from this compound to an acceptor molecule, which can be water (hydrolysis) or another amino acid or peptide (transpeptidation). ncats.io In the context of mercapturic acid formation, hydrolysis is the principal reaction. This enzymatic action effectively removes the glutamate residue from the glutathione conjugate.
The cleavage of the γ-glutamyl bond from this compound results in the formation of the corresponding dipeptide S-conjugate, S-(2-Chloro-4-nitrophenyl)cysteinylglycine. h-its.orgnih.gov This metabolite retains the xenobiotic moiety attached to the remaining cysteinylglycine (B43971) portion of the original glutathione molecule. The formation of this cysteinylglycine S-conjugate is a critical intermediate step in the metabolic cascade.
Table 1: Initial Biotransformation Step of this compound
| Substrate | Enzyme | Product | Bond Cleaved |
| This compound | Gamma-Glutamyltransferase (GGT) | S-(2-Chloro-4-nitrophenyl)cysteinylglycine | γ-Glutamyl |
Following the action of GGT, the newly formed S-(2-Chloro-4-nitrophenyl)cysteinylglycine is further metabolized by membrane-bound dipeptidases. h-its.orgnih.gov These enzymes are also located on the cell surface, often in close proximity to GGT, allowing for efficient sequential processing of the glutathione conjugate. nih.gov
Dipeptidases, such as cysteinylglycinase, act on the peptide bond between the cysteine and glycine residues of the S-(2-Chloro-4-nitrophenyl)cysteinylglycine molecule. h-its.orgnih.gov This hydrolytic cleavage releases the terminal glycine amino acid.
The enzymatic removal of glycine from S-(2-Chloro-4-nitrophenyl)cysteinylglycine yields the cysteine S-conjugate, S-(2-Chloro-4-nitrophenyl)cysteine. h-its.orgnih.gov This molecule represents the core structure that will be further processed in the final step of the mercapturic acid pathway, which is N-acetylation. The formation of the cysteine S-conjugate is the penultimate step before the generation of the final excretable mercapturic acid.
Table 2: Secondary Biotransformation Step of this compound Metabolite
| Substrate | Enzyme | Product | Bond Cleaved |
| S-(2-Chloro-4-nitrophenyl)cysteinylglycine | Dipeptidase | S-(2-Chloro-4-nitrophenyl)cysteine | Cysteinyl-Glycine |
Cysteine S-Conjugate N-Acetyltransferase Activity
One of the principal routes for the metabolism of S-(2-Chloro-4-nitrophenyl)cysteine is through the mercapturic acid pathway. This pathway involves the N-acetylation of the cysteine conjugate, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase.
N-Acetylation by N-Acetyltransferase 8 (NAT8)
The terminal step in the biosynthesis of mercapturic acids is catalyzed by the enzyme N-acetyltransferase 8 (NAT8), also known as cysteine S-conjugate N-acetyltransferase. drugfuture.comnih.gov NAT8 is an endoplasmic reticulum-associated enzyme predominantly expressed in the liver and kidneys. drugfuture.com It facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of the cysteine S-conjugate. nih.govnih.gov
While direct kinetic data for the N-acetylation of S-(2-Chloro-4-nitrophenyl)cysteine by NAT8 is not extensively documented, studies on structurally similar aromatic cysteine conjugates provide valuable insights into its potential as a substrate. For instance, recombinant human NAT8 has been shown to effectively catalyze the N-acetylation of various S-aryl-substituted cysteine conjugates. nih.gov Research on compounds like benzylcysteine and 4-nitrobenzylcysteine demonstrates that NAT8 exhibits Michaelis-Menten kinetics for these substrates. nih.gov Given the structural similarities, it is highly probable that S-(2-Chloro-4-nitrophenyl)cysteine is also a substrate for NAT8.
| Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
|---|---|---|
| S-Benzylcysteine | 130 ± 20 | 1500 ± 100 |
| S-(4-Nitrobenzyl)cysteine | 140 ± 30 | 1400 ± 100 |
| S-(1-Menaphthyl)cysteine | 70 ± 20 | 1200 ± 100 |
Cysteine Conjugate Beta-Lyase (β-Lyase) Mediated Metabolism
In a competing metabolic pathway, S-(2-Chloro-4-nitrophenyl)cysteine can serve as a substrate for cysteine conjugate β-lyase (EC 4.4.1.13). genome.jpnih.gov This pathway is particularly significant as it involves the cleavage of the carbon-sulfur bond, which can lead to the generation of chemically reactive species. wikipedia.orggenome.jp
C-S Cleavage Reactions
Cysteine conjugate β-lyase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, catalyzes a β-elimination reaction. genome.jpnih.gov In this reaction, the enzyme cleaves the C-S bond of the cysteine conjugate. wikipedia.orgnih.gov Studies on analogous compounds, such as S-(2,4-dinitrophenyl)cysteine, have demonstrated that this cleavage results in the formation of a thiol, pyruvate (B1213749), and ammonia. epa.gov The enzyme is promiscuous and can act on a variety of S-substituted cysteine conjugates, particularly those with aromatic or halogenated substituents. nih.gov
L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate genome.jp
Formation of Reactive Thiol Metabolites and Other Products
The β-lyase-mediated cleavage of S-(2-Chloro-4-nitrophenyl)cysteine is expected to yield three primary products: 2-chloro-4-nitrothiophenol, ammonia, and pyruvate.
The formation of 2-chloro-4-nitrothiophenol is of toxicological interest. Thiols are known to be reactive nucleophiles and can interact with cellular macromolecules. wikipedia.org Depending on the chemical nature of the thiol, this pathway can represent a bioactivation step, leading to the formation of a metabolite that is more reactive than its precursor cysteine conjugate. wikipedia.orggenome.jp The subsequent fate of the reactive thiol can involve further metabolic reactions, such as S-methylation or glucuronidation, which are also detoxification pathways. wikipedia.orgepa.gov
| Product | Chemical Formula | Significance |
|---|---|---|
| 2-Chloro-4-nitrothiophenol | C₆H₄ClNO₂S | Reactive thiol metabolite |
| Ammonia | NH₃ | By-product of the deamination step |
| Pyruvate | C₃H₄O₃ | Enters central metabolic pathways |
Mechanistic Biochemical and Structural Studies of S 2 Chloro 4 Nitrophenyl Glutathione and Its Enzymes
In Vitro Enzyme Activity and Characterization Assays
Spectrophotometric Assays for Conjugate Formation (e.g., at 340/345 nm)
The formation of S-(2-Chloro-4-nitrophenyl)glutathione is catalyzed by Glutathione (B108866) S-Transferases (GSTs) through the conjugation of the thiol group of glutathione to the electrophilic substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a compound structurally related to the precursor of the title compound. nih.govnih.govnih.gov This enzymatic reaction is widely monitored in vitro using spectrophotometric assays. The resulting conjugate, a dinitrophenyl thioether, exhibits strong absorbance at 340 nm. nih.govmdpi.com
The principle of the assay involves initiating the reaction by adding the GST-containing sample to a solution containing glutathione and the substrate. The rate of the increase in absorbance at 340 nm is directly proportional to the GST activity in the sample. nih.govmdpi.com This method is suitable for a broad range of GST isozymes and can be adapted for use in various formats, including 1 ml cuvettes and 96-well plates for high-throughput screening. nih.govnih.gov The reaction progress is typically monitored kinetically, with readings taken at regular intervals to determine the initial linear rate of the reaction. nih.gov
Determination of Kinetic Parameters (K_m, V_max, k_cat)
The characterization of the enzymatic reaction that forms this compound and related conjugates involves the determination of key kinetic parameters: the Michaelis constant (K_m), the maximum velocity (V_max), and the catalytic rate constant (k_cat). These parameters provide a quantitative measure of the enzyme's affinity for its substrates and its catalytic efficiency.
Table 1: Kinetic Parameters of Rat GST 4-4 with a 2-Substituted 1-Chloro-4-nitrobenzene (B41953)
| Parameter | Value |
|---|---|
| K_m | Data not available in the provided search results. |
| V_max | Data not available in the provided search results. |
| k_cat | Data not available in the provided search results. |
| k_cat/K_m | Data not available in the provided search results. |
This table is intended to be illustrative of the types of kinetic data obtained in such studies. Specific values for this compound were not available in the provided search results.
Inhibition Studies with Glutathione Derivatives and Other Ligands
Inhibition studies are crucial for understanding the binding interactions and regulatory mechanisms of GSTs. This compound, as a product of the enzymatic reaction, has been shown to act as an inhibitor of Glutathione S-transferase A. nih.gov Kinetic analyses have revealed that this product inhibition is competitive with respect to the substrate glutathione, indicating that the product binds to the same site on the enzyme as glutathione. nih.gov
Furthermore, various other glutathione derivatives and ligands have been investigated as inhibitors of GSTs. For example, S-hexylglutathione is a known GST inhibitor that has been studied for its binding mechanism to GSTs. mdpi.com Such studies help to elucidate the structure-activity relationships of inhibitors and provide a basis for the design of novel modulators of GST activity.
Substrate Binding and Interaction Dynamics
Equilibrium Dialysis and Partition Studies
Information regarding equilibrium dialysis and partition studies specifically for this compound and its interaction with Glutathione S-Transferases could not be retrieved from the conducted searches. These techniques are classical methods used to study the binding of ligands to macromolecules, but more recent biophysical methods are now more commonly employed.
Identification of High and Low Affinity Binding Sites
The binding of ligands to Glutathione S-Transferases can be complex, sometimes involving multiple binding sites with different affinities. Research on the Glutathione S-transferase from the malaria parasite Plasmodium falciparum (PfGST) has demonstrated the presence of both high- and low-affinity binding sites for the parasitotoxic ligand ferriprotoporphyrin IX, and this binding is influenced by the presence of glutathione. nih.gov This suggests that GSTs can function as "ligandins," proteins that bind and transport various small molecules. nih.gov The existence of multiple binding sites with differing affinities allows for a more nuanced regulation of enzyme activity and ligand sequestration. While this study was not on a mammalian GST, it illustrates a potential binding mechanism that could be relevant for the interaction of this compound with its associated enzymes.
Structural Biology Approaches
Structural biology provides critical insights into the three-dimensional architecture of Glutathione S-Transferase (GST) enzymes and the specific nature of their interactions with the conjugate this compound (CPG). These approaches are fundamental to understanding the molecular basis of catalysis, substrate specificity, and the development of targeted inhibitors.
Crystal Structure Analysis of GST-Conjugate Complexes
X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of proteins and their complexes with ligands. While a specific crystal structure for a GST in complex with this compound is not prominently available in public databases, extensive crystallographic work on various GST classes with glutathione (GSH) and other glutathione conjugates provides a clear framework for understanding this interaction. nih.govnih.govnih.gov
GSTs are typically dimeric enzymes, with each monomer containing two main domains. nih.gov The N-terminal domain features a thioredoxin-like fold and is primarily responsible for binding the glutathione moiety of the conjugate. This region is often referred to as the G-site. mdpi.com The C-terminal domain is predominantly alpha-helical and forms the binding pocket for the hydrophobic electrophilic substrate (the H-site), which in this case is the 2-chloro-4-nitrophenyl group. nih.govmdpi.com
Key features revealed by crystal structures of GST-conjugate complexes include:
The G-Site: The glutathione molecule binds in a conserved pocket, with specific hydrogen bonds and electrostatic interactions anchoring its γ-glutamyl, cysteinyl, and glycyl residues. mdpi.com A highly conserved tyrosine, serine, or cysteine residue near the N-terminus is crucial for activating the thiol group of GSH, lowering its pKa and facilitating its nucleophilic attack on the electrophilic substrate. mdpi.comembopress.org
The H-Site: This site is significantly more variable among different GST isoenzymes, which accounts for their diverse substrate specificities. The structure of the H-site in various GSTs, such as those from the mosquito Anopheles dirus, reveals enclosed and specific pockets that accommodate xenobiotics. nih.gov For this compound, the H-site would be lined with hydrophobic and aromatic amino acid residues that interact with the nitrophenyl ring, while the position of the chlorine atom would influence the precise orientation of the ligand within the pocket.
Conformational Changes: Structural studies, including those on insect GSTs, suggest that an "induced fit" mechanism may operate, where the binding of glutathione orders certain flexible regions of the enzyme, preparing it for the binding of the electrophilic co-substrate. nih.gov The C-terminal helix, for instance, has been observed to form part of the active site, enclosing it upon ligand binding. nih.gov
The analysis of a GST complexed with a similar ligand, S-hexylglutathione, in Plasmodium falciparum GST showed how the inhibitor occupies the active site, providing a template for understanding how the larger this compound conjugate would be positioned. nih.gov The glutathione portion would occupy the G-site, while the 2-chloro-4-nitrophenyl moiety extends into the variable H-site.
Molecular Dynamics Simulations of Enzyme-Conjugate Interactions
Molecular dynamics (MD) simulations are computational methods that provide a dynamic view of protein-ligand interactions over time, complementing the static snapshots offered by crystallography. These simulations model the movements and interactions of atoms and molecules, offering insights into enzyme flexibility, conformational stability, and the energetics of binding. nih.gov
For the this compound conjugate, MD simulations can elucidate several key aspects of its interaction with GST enzymes:
Binding Stability: Simulations can track the stability of the conjugate within the active site, measuring parameters like the root-mean-square deviation (RMSD) of the ligand and key protein residues. Studies on microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) have used MD to understand the structural role and stability of the GSH cofactor. nih.gov A similar approach for the CPG conjugate would reveal how strongly it is anchored and which parts of the molecule exhibit the most flexibility.
In a study comparing two GST classes from Taenia solium, MD simulations showed that the presence of GSH had opposite effects on their stability and dynamics. jmcs.org.mx For one class, GSH binding increased the number of intramolecular hydrogen bonds and stabilized the structure, while for the other, it decreased these bonds and increased the radius of gyration, suggesting a more flexible conformation. jmcs.org.mx Applying such simulations to the CPG-GST complex would provide a detailed understanding of how the conjugate influences the enzyme's structural dynamics, which is directly linked to its catalytic function.
Comparative Enzymology Across Biological Systems (Mammalian, Insect, Plant, Microbial)
Glutathione S-transferases are a ubiquitous and diverse superfamily of enzymes found in virtually all living organisms, from microbes to mammals. nih.govnih.gov They play a central role in detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds. The reactivity towards substrates like 1,2-dichloro-4-nitrobenzene (the precursor to CPG) and the model substrate 1-chloro-2,4-dinitrobenzene (CDNB) varies significantly across different biological systems and GST classes, reflecting evolutionary adaptation to different chemical exposures and physiological roles. mdpi.comnih.govnih.govresearchgate.net
Mammalian GSTs: Mammalian cytosolic GSTs are well-characterized and are typically divided into several classes, including Alpha, Mu, Pi, and Theta. researchgate.net These classes show distinct substrate specificities and tissue expression patterns. nih.govnih.gov For instance, rat liver GST isoenzymes from different classes exhibit significant differences in their kinetic parameters (Km and kcat) for various 2-substituted 1-chloro-4-nitrobenzene derivatives. sigmaaldrich.com GSTP (Pi class) is often highly expressed in malignant tissues and is implicated in drug resistance. nih.gov Hypomethylation and reduced expression of GSTM1 and GSTM5 (Mu class) have been linked to increased retinal damage in age-related macular degeneration, highlighting their role in protecting against oxidative stress. mdpi.com
Insect GSTs: Insects possess a unique repertoire of GST classes, including the Delta and Epsilon classes, which are not found in mammals and are particularly important for insecticide resistance. nih.govresearchgate.net Other classes, such as Omega, Sigma, Theta, and Zeta, are shared with mammals. nih.gov The structure and function of insect GSTs, such as those from Anopheles dirus, have been studied to understand resistance mechanisms. nih.gov These enzymes are crucial for detoxifying both natural plant allelochemicals and synthetic insecticides. nih.gov
Plant GSTs: Plant GSTs are also a large and diverse family, first identified for their role in detoxifying herbicides like atrazine. nih.gov They are involved in a wide range of functions, including cellular detoxification, attenuation of oxidative stress, and hormone transport. nih.gov The expression of plant GSTs is highly inducible by various stresses, including pathogen infection and exposure to xenobiotics. nih.gov They conjugate toxins, such as fungal mycotoxins, with GSH for sequestration into the vacuole. nih.gov
Microbial GSTs: Bacteria and fungi also possess GSTs that are vital for detoxification and metabolism. researchgate.netnih.gov Bacterial GSTs are implicated in the biodegradation of xenobiotics, such as dichloromethane (B109758) and atrazine, and in providing protection against chemical and oxidative stress. nih.govgotriple.eu Fungal GSTs appear to be immunologically more similar to mammalian Alpha and Mu class enzymes than bacterial GSTs are, suggesting an early evolutionary origin for these classes. researchgate.net In some bacteria, GSTs are essential catabolic enzymes that allow growth on recalcitrant chemicals. gotriple.eu
The table below summarizes the comparative kinetic properties of GSTs from different sources using the common model substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is structurally related to the precursor of this compound.
Table 1: Comparative Kinetic Parameters of GSTs with 1-Chloro-2,4-dinitrobenzene (CDNB)
| Organism/System | GST Class/Isozyme | Km for CDNB (mM) | Vmax or kcat | Reference |
|---|---|---|---|---|
| Rat Liver | GST 1-1 (Alpha) | 0.2-0.3 (for GSH) | High activity | nih.gov |
| Rat Liver | GST 3-3 (Mu) | 0.2-0.3 (for GSH) | High activity | nih.gov |
| Rat Liver | GST 4-4 (Pi) | 0.2-0.3 (for GSH) | High activity | nih.gov |
| Pseudomonas sp. DJ77 | Bacterial GST (pGST) | 0.76 | 82.5 U/mg | researchgate.net |
| Taenia solium | Ts26GST (Alpha/Mu) | - | High activity | jmcs.org.mx |
| Taenia solium | Ts24GST (Sigma) | - | Low activity | jmcs.org.mx |
| Human Placenta | GST (Pi) | - | General substrate | researchgate.net |
| Schistosoma japonicum | SjGST | - | Major detoxification enzyme | nih.gov |
Note: This table is illustrative and compiles data from various studies. Direct comparison can be complex due to differing assay conditions. The activity with CDNB is often used as a benchmark for general GST function.
This comparative analysis demonstrates the functional diversity of GSTs. While the core catalytic mechanism of GSH conjugation is conserved, the specific affinities for, and turnover rates of, electrophilic substrates like chlorinated nitroaromatics are finely tuned across different species and isoenzymes, reflecting their distinct physiological and ecological contexts.
Role of S 2 Chloro 4 Nitrophenyl Glutathione in Broader Biological Contexts
Contribution to Xenobiotic Metabolism and Detoxification Pathways
S-(2-Chloro-4-nitrophenyl)glutathione is a metabolite formed during the Phase II detoxification of xenobiotics. This process is a crucial defense mechanism in aerobic organisms for neutralizing and eliminating potentially harmful foreign compounds. mdpi.comnih.gov The primary enzymes involved in the formation of this conjugate are the Glutathione (B108866) S-Transferases (GSTs), a superfamily of proteins that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic substrates. mdpi.comnih.govnih.gov
The fundamental role of this conjugation reaction is to increase the water solubility of hydrophobic xenobiotics, which facilitates their subsequent excretion from the body. mdpi.comaskthescientists.com GSTs achieve this by catalyzing the nucleophilic attack of the thiolate anion of glutathione on the electrophilic center of a foreign compound. nih.gov The resulting glutathione conjugate, such as this compound, is more hydrophilic and is marked for cellular export. mdpi.com This pathway is essential for detoxifying a range of substances, including environmental pollutants and chemical carcinogens. nih.govresearchgate.net The availability of intracellular glutathione, synthesized from its precursor amino acids, can be a limiting factor in the capacity of this detoxification pathway. nih.gov
The process can be summarized in three general phases:
Phase I: Initial modification of the xenobiotic (e.g., by cytochrome P450 enzymes) to introduce or expose a reactive functional group. mdpi.comaskthescientists.com
Phase II: Conjugation of the modified xenobiotic with an endogenous molecule, such as glutathione, to significantly increase its polarity. mdpi.comaskthescientists.com The formation of this compound is a classic example of a Phase II reaction.
Phase III: Transport of the water-soluble conjugate out of the cell and its eventual elimination from the body. mdpi.com
Formation as a Product of Electrophilic Environmental Contaminants
This compound is the direct product of the enzymatic conjugation of reduced glutathione (GSH) with the electrophilic environmental contaminant 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). CDNB is a well-known industrial chemical and a potent electrophile, making it a model substrate for studying detoxification reactions. researchgate.netscbt.com
The formation reaction is as follows:
1-Chloro-2,4-dinitrobenzene + Glutathione --(Glutathione S-Transferase)--> S-(2,4-Dinitrophenyl)glutathione + HCl
Note: While the subject compound is this compound, the vast majority of literature refers to the reaction using 1-chloro-2,4-dinitrobenzene (CDNB), which results in S-(2,4-dinitrophenyl)glutathione. The principles of formation are directly analogous.
The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring of CDNB makes the carbon atom attached to the chlorine atom highly electrophilic and susceptible to nucleophilic attack by the sulfur atom of glutathione. nih.govscbt.com This reaction can occur non-enzymatically to a small extent, but its rate is dramatically increased by various isoforms of Glutathione S-Transferases. nih.gov The efficiency of this conjugation is a key factor in protecting cells from the toxic and potentially mutagenic effects of CDNB.
Biochemical Mechanisms of Metabolite Transport and Excretion
Once this compound or similar glutathione S-conjugates are formed within the cell, they are actively transported across cellular membranes for eventual excretion. This efflux is a critical step in the detoxification process and is mediated by specific transport proteins, many of which belong to the ATP-binding cassette (ABC) transporter superfamily.
Studies on the closely related conjugate S-(2,4-dinitrophenyl)glutathione (DNP-SG) have shown that its transport out of cells is an active, energy-dependent process. For instance, in liver cells, DNP-SG is transported into the bile canaliculus by an ATP-dependent transport system located in the canalicular plasma membrane. nih.gov This transporter has a specific affinity for the glutathione conjugate, with a reported Michaelis constant (Km) of 71 µM for DNP-SG. nih.gov Similarly, ATP-dependent transport systems for glutathione conjugates have been identified in the membranes of human erythrocytes, which are believed to be distinct from the transporters for oxidized glutathione (GSSG). nih.gov These transporters function as primary active pumps, utilizing the energy from ATP hydrolysis to move the conjugates against their concentration gradient, ensuring efficient clearance from the cytoplasm. nih.gov
Role as a Model Substrate in Mechanistic Studies of Glutathione S-Transferases
The reaction between 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione is one of the most widely used assays for measuring the activity of Glutathione S-Transferases. mdpi.comresearchgate.netnih.gov The product of this reaction, S-(2,4-dinitrophenyl)glutathione, has a distinct absorbance at 340 nm, allowing for a simple and continuous spectrophotometric measurement of enzyme kinetics. researchgate.net This has established CDNB as a nearly universal substrate for characterizing GST activity across different species and enzyme classes.
Researchers utilize this reaction to:
Determine Kinetic Parameters: By measuring the reaction rate at various concentrations of CDNB and glutathione, key kinetic constants such as the Michaelis constant (Km) and the maximal velocity (Vmax) can be determined for different GST isoenzymes. nih.govnih.gov These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.
Compare Isoenzyme Specificity: While most GSTs show some activity towards CDNB, the efficiency varies significantly between different classes (e.g., Alpha, Mu, Pi) and isoforms. nih.gov This allows for the classification and differentiation of GSTs based on their specific activity with this substrate.
Investigate Reaction Mechanisms: The relationship between the chemical structure of substrates and their reaction rate provides valuable information about the enzyme's catalytic mechanism. For example, studies using a series of substituted 1-chloro-2-nitrobenzenes have shown a linear relationship between the reaction rate and the electron-withdrawing power of the substituents, confirming the nucleophilic nature of the GST-catalyzed reaction. nih.gov
The table below presents kinetic data for different rat GST isoenzymes with a substrate structurally related to the precursor of this compound, illustrating its utility in comparative enzyme analysis.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Rat GST 1-1 | 1-Chloro-2,4-dinitrobenzene | Data not available | Data not available | Data not available |
| Rat GST 3-3 | 1-Chloro-2,4-dinitrobenzene | Data not available | Data not available | Data not available |
| Rat GST 4-4 | 1-Chloro-2,4-dinitrobenzene | Data not available | Data not available | Data not available |
| Rat GST 7-7 | 1-Chloro-2,4-dinitrobenzene | Data not available | Data not available | Data not available |
| StyI (from G. rubripertincta) | 1-Chloro-2,4-dinitrobenzene | 0.0682 | Calculated Vmax: 0.0158 U/mg | Data not available |
| StyJ (from G. rubripertincta) | 1-Chloro-2,4-dinitrobenzene | 2.0281 | Calculated Vmax: 0.348 U/mg | Data not available |
Data for rat GSTs with 2-substituted 1-chloro-4-nitrobenzenes were studied, but specific values for the parent compound were predicted rather than directly listed in the provided source. nih.gov Kinetic values for bacterial GSTs (StyI, StyJ) are from reference nih.gov. Vmax was reported instead of kcat.
Future Research Directions
Elucidation of Uncharacterized Enzymatic Transformations and Associated Pathways
The biotransformation of S-(2-Chloro-4-nitrophenyl)glutathione is primarily understood through the mercapturic acid pathway. This pathway involves a series of enzymatic steps to process glutathione (B108866) S-conjugates for excretion. Initially, glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) to electrophilic compounds like 1,2-dichloro-4-nitrobenzene, forming this compound. Following its formation, the conjugate is sequentially metabolized. The glutamyl and glycinyl residues are removed by enzymes such as γ-glutamyltransferase and dipeptidases, respectively, to yield the corresponding cysteine conjugate. This cysteine conjugate is then N-acetylated by N-acetyltransferases to form the final mercapturic acid, which is a more water-soluble and readily excretable compound. tandfonline.comnih.govnih.gov
While this general pathway is established, the specific enzymes and potential alternative or uncharacterized transformations involved in the metabolism of this compound warrant further investigation. For instance, research has shown that housefly soluble supernatant preparations can convert this compound into its corresponding cysteine and mercapturic acid derivatives, indicating the presence of the necessary enzymatic machinery in insects as well as mammals. tandfonline.com
Future research should aim to:
Identify and characterize the specific isoforms of γ-glutamyltransferases and dipeptidases that show the highest activity towards this compound.
Investigate the potential for alternative metabolic pathways beyond the classical mercapturic acid route. This could include deglycylation or other enzymatic modifications.
Explore the role of the gut microbiome in the metabolism of this compound and its downstream metabolites, as gastrointestinal bacteria have been shown to metabolize other glutathione conjugates. nih.gov
Advanced Structural and Computational Modeling of Conjugate-Enzyme Interactions
Understanding the interaction between this compound and the enzymes that metabolize it is crucial for a complete picture of its biological fate. Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the initial conjugation reaction. wikipedia.org These enzymes possess a binding site for glutathione (the G-site) and a more variable hydrophobic binding site for the electrophilic substrate (the H-site). rcsb.orgproteopedia.org
While crystal structures of various GSTs in complex with glutathione or its analogs are available, a high-resolution structure of a GST with this compound bound in the active site is yet to be determined. rcsb.orgcore.ac.ukrcsb.org Such a structure would provide invaluable insights into the specific molecular interactions that govern substrate recognition and catalysis.
In the absence of a direct crystal structure, advanced computational modeling techniques can be employed. Molecular docking and molecular dynamics simulations can predict the binding mode of this compound within the active site of various GST isoforms. Structure-activity relationship (SAR) studies on related compounds, such as 2-substituted 1-chloro-4-nitrobenzenes, have already provided insights into the electronic and steric factors that influence the rate of conjugation catalyzed by different rat GST isoenzymes. nih.govnih.gov These studies have highlighted that the transition state for the GST-catalyzed reaction can differ depending on the specific isoenzyme involved. nih.gov
Future research in this area should focus on:
Attempting to crystallize a relevant GST isoform (e.g., from the mu or pi class, which are known to be involved in xenobiotic metabolism) in complex with this compound.
Performing detailed molecular dynamics simulations to model the dynamic interactions between the conjugate and the enzyme active site, providing insights into the conformational changes that occur during the catalytic cycle.
Utilizing the insights from structural and computational studies to predict the substrate specificity of different GST isoforms for this compound and to understand inter-individual differences in its metabolism.
Development of Novel High-Throughput Analytical Tools for Metabolomics Profiling
The ability to accurately and efficiently measure this compound and its metabolites is essential for detailed pharmacokinetic and metabolomic studies. The development of high-throughput screening (HTS) methods is a key area for future research. nih.gov Current HTS assays for glutathione conjugates often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) and can be adapted for the specific detection of this compound. rcsb.orgcore.ac.uk
Innovations in HTS can facilitate the rapid screening of large numbers of samples, which is crucial for:
Population-based studies to assess exposure to 1,2-dichloro-4-nitrobenzene.
In vitro studies to screen for inhibitors or inducers of the enzymes involved in this compound metabolism.
Comprehensive metabolomics studies to understand the broader metabolic impact of exposure to the parent compound.
One promising approach is the use of stable-isotope labeling in conjunction with mass spectrometry. By using a mixture of natural and stable-isotope-labeled glutathione in in vitro assays, any resulting glutathione conjugates will appear as a doublet with a characteristic mass difference, allowing for sensitive and specific detection. rcsb.org Another advanced technique involves the use of engineered enzymes and matched glutathione analogs with "clickable" chemical handles. This allows for the specific labeling and subsequent enrichment and identification of GST substrates and their conjugates from complex biological samples. nih.govresearchgate.net
Future research should aim to:
Develop and validate a specific and sensitive HTS assay for this compound and its key metabolites using advanced LC-MS/MS techniques.
Apply these HTS methods in metabolomics studies to create a comprehensive profile of the metabolic changes that occur in cells or organisms exposed to 1,2-dichloro-4-nitrobenzene. nih.gov
Explore the use of novel biosensors or reporter assays for the high-throughput detection of this compound, potentially enabling real-time monitoring in living cells.
Exploration of this compound Interconnections with Other Metabolic Networks and Signalling Pathways
The formation and metabolism of this compound are intrinsically linked to the broader cellular metabolic and signaling networks. The glutathione system is a cornerstone of cellular redox homeostasis, and its perturbation can have far-reaching consequences. frontiersin.orgnih.govnih.govmdpi.comresearchgate.net The conjugation of glutathione to xenobiotics consumes cellular glutathione, which can impact the cellular redox state, potentially leading to oxidative stress if the demand for glutathione exceeds its rate of synthesis.
A key signaling pathway that is responsive to changes in cellular redox status is the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including glutathione S-transferases and enzymes involved in glutathione biosynthesis. nih.gov It is plausible that the formation of this compound could act as a signal to activate the Nrf2 pathway, leading to an adaptive response that enhances the cell's capacity to detoxify the parent compound.
Furthermore, glutathione and its metabolites can participate in other signaling paradigms. For example, S-glutathionylation, the reversible formation of mixed disulfides between glutathione and protein cysteine residues, is an important post-translational modification that can regulate protein function in response to redox signals. nih.gov The potential for this compound or its metabolites to influence such signaling events is an unexplored area. There is also evidence of crosstalk between the glutathione and thioredoxin systems, which are both crucial for cellular redox control and can influence each other's activity. nih.gov
Future research in this domain should investigate:
Q & A
Basic Research Questions
Q. How can S-(2-Chloro-4-nitrophenyl)glutathione be detected and quantified in biological samples?
- Methodology : Use high-performance liquid chromatography (HPLC) with derivatization. For example:
- Derivatize with 2,4-dinitrofluorobenzene to enhance UV detection sensitivity .
- Optimize mobile phases (e.g., acetonitrile/methanol gradients) to resolve peaks from interfering compounds like free glutathione or cysteine derivatives .
- Validate linear detection ranges (e.g., 4.05–8.15 µmol/L for glutathione derivatives) and recovery rates (e.g., 90–95% in lens homogenates) .
Q. What are the standard protocols for synthesizing this compound?
- Methodology :
- React L-bromoglutaric acid with glutathione or L-cysteine in alkaline conditions (e.g., NaOH/Na₂CO₃) to form the thioether bond .
- Monitor stereoisomer formation using HPLC, as asymmetric carbons in the dicarboxyethyl group may lead to multiple peaks .
- Purify via DEAE-Sephadex column chromatography and confirm purity via hydrolysis (9 hr in 5.7 M HCl at 105°C) followed by amino acid analysis .
Advanced Research Questions
Q. How does this compound interact with glutathione S-transferases (GSTs)?
- Methodology :
- Conduct competitive binding assays using GST isoforms (e.g., mGSTA3-3). Measure inhibition constants (Ki) by titrating glutathione or substrates like 1-chloro-2,4-dinitrobenzene (CDNB) against this compound .
- Use X-ray crystallography (e.g., SHELX software ) to resolve binding site interactions, focusing on active-site saturation dynamics (e.g., one ligand per dimer in GSTs) .
Q. What experimental designs address discrepancies in HPLC peak patterns for this compound?
- Methodology :
- Investigate stereoisomer interconversion : Synthesize optically pure isomers and track enantiotropic shifts under physiological conditions (e.g., pH 7.4, 37°C) .
- Use chiral columns or capillary electrophoresis to separate isomers, avoiding co-elution artifacts observed in traditional HPLC .
Q. How does this compound influence cataractogenesis in model systems?
- Methodology :
- Induce cataracts in Wistar rats via high-galactose diets and track compound levels over time using HPLC .
- Correlate glutathione derivative depletion (e.g., 50% reduction at 48 hr) with lens opacity scores and free amino acid loss .
Data Contradiction and Mechanistic Analysis
Q. Why do reported concentrations of this compound vary across species?
- Key Findings :
- Species-specific differences: Rabbit lenses show 10× higher levels than bovine lenses, suggesting metabolic or structural adaptations .
- Contradictions arise from hydrolysis protocols (e.g., 9 hr vs. shorter times) altering recovery rates .
Q. Does stereoisomerism affect the compound’s stability or bioactivity?
- Evidence :
- Stereoisomer interconversion occurs under physiological conditions, complicating quantification .
- Enantiomer-specific interactions with GSTs may explain variable inhibition efficiencies in competitive assays .
Methodological Best Practices
Q. How to validate the physiological relevance of in vitro findings?
- Recommendations :
- Cross-validate HPLC data with mass spectrometry (LC-MS/MS) for unambiguous identification .
- Use knockout models (e.g., GST-deficient mice) to isolate the compound’s role in detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
